4-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide
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Overview
Description
4-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the furan, indole, and benzenesulfonamide moieties suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One possible synthetic route could be:
Formation of the Indole Derivative: Starting with an indole derivative, the indole nitrogen can be alkylated using a suitable alkylating agent such as 2-bromoethyl furan.
Sulfonamide Formation: The resulting intermediate can then be reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitro group (if present) on the benzene ring can be reduced to an amine.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furanones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and DNA.
Materials Science: Its unique structure may make it useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity. The furan and indole moieties could facilitate binding to hydrophobic pockets in proteins, while the sulfonamide group could form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(2-(furan-2-yl)ethyl)benzenesulfonamide: Lacks the indole moiety.
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide: Lacks the chlorine atom on the benzene ring.
4-chloro-N-(2-(indolin-1-yl)ethyl)benzenesulfonamide: Lacks the furan moiety.
Uniqueness
4-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide is unique due to the combination of its three distinct moieties: furan, indole, and benzenesulfonamide. This combination may confer unique chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-chloro-N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S/c21-16-7-9-17(10-8-16)27(24,25)22-14-19(20-6-3-13-26-20)23-12-11-15-4-1-2-5-18(15)23/h1-10,13,19,22H,11-12,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRPRYVANAEZAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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